1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo-triazole-dione core (Figure 1), with a 3-bromophenyl group attached via a 1,2,4-oxadiazole ring and a 4-isopropylphenyl substituent. The 1,2,4-oxadiazole ring is known for metabolic stability, making this compound a candidate for therapeutic applications requiring prolonged bioavailability .
Properties
IUPAC Name |
3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12(2)13-6-8-16(9-7-13)29-21(30)18-19(22(29)31)28(27-25-18)11-17-24-20(26-32-17)14-4-3-5-15(23)10-14/h3-10,12,18-19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDKRRCMENPVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Approaches
The synthesis of this compound can leverage established methodologies for creating oxadiazole derivatives. Common strategies include:
- Cyclization Reactions : Utilizing acylhydrazides and di(benzotriazol-1-yl)methanimine as intermediates to form oxadiazoles.
- Electro-cyclization : This method has shown efficiency in producing 5-substituted oxadiazoles with high yields.
These synthetic routes can be adapted to incorporate various substituents at different positions on the oxadiazole ring to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. Compounds similar to the one in focus have shown significant activity against various cancer cell lines:
- Mechanism of Action : The introduction of electron-withdrawing groups at specific positions enhances the potency against cancer cells by improving cellular uptake and interaction with biological targets.
For instance:
- A study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against human lung (A549) and breast (MCF-7) cancer cell lines .
Antimicrobial Properties
The potential of oxadiazoles as antimicrobial agents has also been explored. Modifications to the core structure can lead to compounds effective against gastrointestinal pathogens. For example:
- Research indicates that certain derivatives can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, suggesting their applicability in treating infections .
Case Study 1: Anticancer Compounds
A series of novel 1,2,4-oxadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Among them:
- Compound X showed an IC50 value of 0.48 µM against MCF-7 cells.
This study emphasizes the importance of structural modifications for enhancing anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on gastrointestinal pathogens:
Mechanism of Action
The mechanism of action of 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound: The pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core combines nitrogen-rich heterocycles, offering multiple hydrogen-bonding sites for target engagement. (Compound 6l): Features a 1,2,4-triazole-3-thione core with a benzoxazole ring. The C=S group in 6l may confer redox-modulating properties but is less metabolically stable than the oxadiazole in the target compound .
Substituent Effects
- Bromophenyl Groups : Present in the target compound and (6l), bromine enhances halogen bonding with biological targets. However, the target compound’s 3-bromophenyl orientation may improve steric compatibility compared to 6l’s 2-(3-bromophenyl)benzoxazole .
Pharmacological Potential
- Antimicrobial Activity : highlights 1,2,4-triazole derivatives as antimicrobial agents. The target compound’s oxadiazole may resist enzymatic degradation better than thione-containing analogs like 6l .
- Anticancer Applications : emphasizes the role of halogenated aryl groups in kinase inhibition. The target compound’s bromophenyl and triazole-dione core could synergistically inhibit tyrosine kinases .
Comparative Physicochemical Data
Biological Activity
The compound 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups that contribute to its biological activity. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a bromophenyl group , an oxadiazole ring , and a pyrrolo[3,4-d][1,2,3]triazole core , which are known for their diverse biological activities. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26BrN5O2 |
| Molecular Weight | 464.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives of oxadiazole demonstrate stronger activity against gram-positive bacteria compared to gram-negative strains. For instance, compounds similar to the target molecule have shown effectiveness against Bacillus cereus and Staphylococcus aureus, suggesting a potential application in treating bacterial infections .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented. For example:
- Mechanism of Action : The compound may act as an inhibitor of thymidylate synthase (TS), a critical enzyme for DNA synthesis. Inhibition of TS can lead to reduced proliferation of cancer cells .
- In Vitro Studies : Various derivatives have been tested against multiple cancer cell lines (e.g., HCT116 and MCF7), demonstrating IC50 values ranging from 0.47 µM to 1.4 µM for potent inhibitors .
Anti-inflammatory and Analgesic Effects
Compounds with similar structural features have also been reported to exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of cyclooxygenases (COX-1 and COX-2) and other inflammatory pathways .
Study 1: Antimicrobial Efficacy
A study conducted by Ahsan et al. synthesized several oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. Results indicated that certain compounds showed significant inhibition zones against Bacillus thuringiensis, reinforcing the potential of oxadiazole-based compounds in antimicrobial therapy .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects of oxadiazole derivatives, researchers found that modifications to the oxadiazole ring could enhance cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization in developing effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
